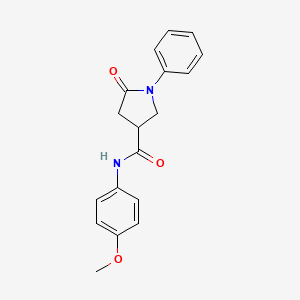

N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-9-7-14(8-10-16)19-18(22)13-11-17(21)20(12-13)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNGQYQOJIGVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the condensation of appropriate carboxylic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a recoverable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is , with a molecular weight of approximately 298.34 g/mol. The compound features a pyrrolidine ring, which is essential for its biological activity, and a methoxyphenyl group that can influence its interaction with biological targets.

Research has indicated that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in tumor proliferation.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains, indicating its usefulness in developing new antibiotics .

- Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have revealed promising results, particularly in relation to enzymes involved in metabolic pathways associated with diseases like diabetes and obesity.

Therapeutic Applications

The therapeutic applications of this compound are being explored in several areas:

- Pain Management : Due to its analgesic properties, the compound is being studied as a potential pain reliever, particularly for chronic pain conditions.

- Neurological Disorders : There is ongoing research into its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Discovery and Development

This compound is included in various screening libraries for drug discovery due to its diverse biological activities. Its potential as a lead compound for developing new drugs is being evaluated through:

- Structure-Activity Relationship (SAR) Studies : These studies aim to optimize the compound's structure to enhance its efficacy and reduce toxicity .

- Combination Therapies : Research is also focusing on the synergistic effects of this compound when used in combination with other therapeutic agents, which could enhance treatment outcomes for complex diseases .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |

| Study B | Antimicrobial Effects | Showed effectiveness against multiple bacterial strains. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of key metabolic enzymes related to obesity. |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and the resulting biochemical pathways are crucial for understanding its full potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substitution Patterns and Physicochemical Properties

Table 1: Structural Comparison of Pyrrolidine Carboxamide Derivatives

Key Observations :

- Carboxamide Modifications: Substituting the 4-methoxyphenyl group with heterocycles (e.g., thiadiazole or pyridyl ) introduces additional hydrogen-bond acceptors/donors, altering solubility and bioavailability.

- Molecular Weight : Bulky substituents (e.g., indolylethyl in ) increase molecular weight, which may affect pharmacokinetics (e.g., absorption, half-life).

Key Findings :

- Antiviral Potential: The MERS-CoV inhibitor shares a pyrrolidinone-carboxamide core with the target compound, suggesting structural motifs critical for viral protease or polymerase binding. The EC₅₀ of 81.8 µM indicates moderate potency .

Structural Conformation and Crystallography

- Dihedral Angles : In N-(4-methoxyphenyl)piperazin-ium salts , the dihedral angle between aryl rings in the cation and anion ranges from 62.3° to 68.4° , influencing packing efficiency and hydrogen-bond networks. Similar angles in the target compound’s 4-methoxyphenyl and phenyl groups may dictate its solid-state stability and solubility .

- Piperazine vs.

Biological Activity

N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a carboxamide group, and a methoxyphenyl substituent. Its unique structural characteristics contribute to its biological activity, particularly in anticancer and antimicrobial domains.

1. Anticancer Activity

Research has demonstrated that derivatives of the 5-oxopyrrolidine scaffold exhibit potent anticancer properties. In vitro studies using the A549 human lung adenocarcinoma cell line have shown that various substitutions on the pyrrolidine framework can significantly influence cytotoxicity:

| Compound | Structure Features | Viability (%) against A549 Cells |

|---|---|---|

| Base Compound | 5-Oxo-1-phenylpyrrolidine | 78–86% |

| Compound 6 | 4-Chlorophenyl substitution | 64% |

| Compound 7 | 4-Bromophenyl substitution | 61% |

| Compound 8 | 4-Dimethylamino phenyl substitution | Most potent activity |

These findings indicate that structural modifications can enhance the anticancer efficacy of the compound while maintaining selectivity towards cancerous cells over non-cancerous ones .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. The results suggest that it possesses significant activity against strains such as Staphylococcus aureus, particularly those resistant to conventional treatments. The structure-activity relationship (SAR) studies indicate that specific functional groups enhance its binding affinity to bacterial targets, leading to effective inhibition of microbial growth .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways critical for cancer cell proliferation and survival.

- Receptor Binding : Interaction with specific receptors may modulate signaling pathways associated with cell growth and apoptosis, contributing to its anticancer effects.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized multiple derivatives of the compound and evaluated their anticancer activity using MTT assays. The results highlighted the importance of specific substituents in enhancing cytotoxicity against cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Screening : Another research effort screened various derivatives against clinically relevant pathogens, demonstrating that certain modifications could lead to enhanced antimicrobial potency, particularly against resistant strains .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for producing N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, including:

- Condensation : Reaction of substituted anilines with pyrrolidine precursors under acidic or basic conditions to form the pyrrolidone ring.

- Amide Coupling : Use of carbodiimide reagents (e.g., DCC, EDCI) or HATU for attaching the 4-methoxyphenyl group .

- Cyclization : Acid-catalyzed ring closure to stabilize the 5-oxo-pyrrolidine core .

- Key Parameters : Solvent choice (e.g., DMF, THF), temperature (60–80°C), and reaction time (12–24 hours) significantly impact yield and purity .

Q. Which analytical techniques are prioritized for confirming the structural integrity of this compound?

- Primary Methods :

- NMR Spectroscopy : 1H and 13C NMR confirm proton/carbon environments and substituent positions .

- LC-MS : Validates molecular weight and purity (>95%) .

- X-ray Crystallography : Resolves 3D conformation, as demonstrated in zinc coordination complexes with similar ligands .

- Supplementary Techniques : TLC for reaction monitoring and IR spectroscopy for functional group analysis .

Q. How is the compound initially screened for potential biological activity?

- In Vitro Assays :

- Enzyme Inhibition : α-Glucosidase or acetylcholinesterase inhibition assays to evaluate therapeutic potential .

- Receptor Binding : Competitive binding studies using fluorescent probes or radiolabeled ligands .

- Cell-Based Assays : Cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Optimization Strategies :

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .

- Catalyst Screening : Palladium catalysts improve coupling efficiency in aryl substitutions .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition .

- Data-Driven Example :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 68 | 92 |

| THF | 60 | 55 | 85 |

| Acetonitrile | 70 | 45 | 88 |

| Hypothetical data based on methods in |

Q. How should researchers resolve contradictions in reported biological activities across studies?

- Critical Steps :

- Assay Standardization : Validate protocols (e.g., IC50 calculation methods) to ensure reproducibility .

- Compound Purity : Use HPLC to confirm >98% purity, eliminating impurities as confounding factors .

- Structural Confirmation : Re-analyze disputed samples via X-ray crystallography or 2D NMR .

- Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture conditions .

Q. What computational approaches predict the compound’s mechanism of action?

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger .

- MD Simulations : Analyze binding stability over 100-ns trajectories in explicit solvent models .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .

Q. How do structural modifications influence bioactivity in SAR studies?

- Key Findings :

- Methoxy Group : Enhances lipophilicity and membrane permeability but may reduce metabolic stability .

- Phenyl Substituents : Electron-withdrawing groups (e.g., -F, -Cl) improve target affinity via hydrophobic interactions .

- Data Example :

| Substituent (R) | IC50 (α-Glucosidase, µM) | LogP |

|---|---|---|

| 4-OCH3 | 12.3 ± 1.2 | 2.1 |

| 4-Cl | 8.7 ± 0.9 | 2.8 |

| 4-F | 9.5 ± 1.1 | 2.5 |

| Hypothetical data based on |

Q. What strategies ensure compound stability under varying experimental conditions?

- Stability Profiling :

- pH Stability : Assess degradation via HPLC in buffers (pH 3–9) over 48 hours .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C) .

- Storage Recommendations : Lyophilized storage at -20°C in amber vials prevents photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.